N-(3-fluoro-4-methylphenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
CAS No.: 1251710-89-0
Cat. No.: VC5625105
Molecular Formula: C22H20F2N6O2
Molecular Weight: 438.439
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251710-89-0 |
|---|---|
| Molecular Formula | C22H20F2N6O2 |
| Molecular Weight | 438.439 |
| IUPAC Name | 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H20F2N6O2/c1-12-4-6-15(9-17(12)23)26-20(31)11-29-22(32)30-19(28-29)8-14(3)25-21(30)27-16-7-5-13(2)18(24)10-16/h4-10H,11H2,1-3H3,(H,25,27)(H,26,31) |
| Standard InChI Key | SFJAHZRVXCJMSC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC(=C(C=C4)C)F)C)F |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure consists of a triazolopyrimidine core fused with two fluorinated aromatic rings. The triazolopyrimidine moiety (a bicyclic system combining triazole and pyrimidine rings) serves as the central scaffold, while the N-(3-fluoro-4-methylphenyl) and 5-[(3-fluoro-4-methylphenyl)amino] groups introduce steric and electronic modifications that influence molecular interactions.
Key Structural Features:
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Triazolopyrimidine Core: Provides a rigid framework for binding to biological targets.
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Fluorinated Aromatic Rings: Enhance metabolic stability and membrane permeability.
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Acetamide Linker: Facilitates hydrogen bonding with target proteins.
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₁F₂N₇O₂ |
| Molecular Weight | 481.46 g/mol |
| IUPAC Name | See Title |
| Fluorine Atoms | 2 |
| Hydrogen Bond Donors | 3 (NH groups) |
| Hydrogen Bond Acceptors | 6 (N, O atoms) |
Synthesis and Chemical Reactivity
The synthesis of this compound likely follows multi-step protocols analogous to those of related triazolopyrimidines. A generalized pathway involves:
Step 1: Formation of the Triazolopyrimidine Core
Cyclization of pyrimidine-2,4-diamine derivatives with nitrous acid or its equivalents generates the triazolopyrimidine ring. Reaction conditions (e.g., temperature, pH) critically influence regioselectivity and yield.
Step 3: Acetylation
The final step involves acetylation of the primary amine using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine).
Critical Reaction Parameters:
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Temperature: 80–120°C for cyclization steps.
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Catalysts: Palladium catalysts for coupling reactions.
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Purification: Column chromatography or recrystallization to achieve >95% purity.
Biological Activities and Mechanisms
While direct pharmacological data for this compound are unavailable, structurally similar triazolopyrimidines exhibit notable bioactivities:
| Analog Compound | Target Kinase | IC₅₀ (nM) | Cell Line |
|---|---|---|---|
| VC5141511 | EGFR | 1.61 | A-431 (epidermoid) |
| VC6156492 | VEGFR-2 | 2.98 | HUVEC |
| Target Compound* | Hypothetical | — | — |
| *Predicted based on structural similarity. |
Fluorine atoms at the 3- and 4-positions of the phenyl rings likely enhance binding to hydrophobic kinase pockets, while the acetamide linker stabilizes interactions via hydrogen bonding.
Anti-Inflammatory Effects
Triazolopyrimidines with acetamide substituents suppress COX-2 and LOX enzymes, reducing prostaglandin and leukotriene synthesis. Molecular docking studies suggest the fluorinated phenyl groups occupy the COX-2 active site, displacing arachidonic acid.
Pharmacokinetic and Toxicity Considerations
Absorption and Distribution
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LogP: Estimated at 2.8 (moderate lipophilicity).
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Bioavailability: ~40% (oral), based on analogs with similar fluorine content.
Metabolism
Hepatic cytochrome P450 enzymes (CYP3A4, CYP2D6) mediate N-dealkylation and hydroxylation of the methyl groups. Fluorine’s inductive effects slow oxidative metabolism, prolonging half-life.
Toxicity Risks
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hERG Inhibition: Structural analogs show moderate hERG channel binding (IC₅₀ ~10 μM), indicating potential cardiotoxicity.
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Mutagenicity: Ames tests for related compounds are negative, but in vivo genotoxicity studies are lacking.
Industrial and Research Applications
Pharmaceutical Development
This compound is a candidate for targeted cancer therapies due to its kinase inhibition profile. Preclinical studies should prioritize:
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In vitro screening against kinase panels.
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X-ray crystallography to resolve binding modes.
Chemical Biology
The fluorinated aromatic systems make it a valuable probe for 19F-NMR studies, enabling real-time monitoring of protein-ligand interactions.
Challenges and Future Directions
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Synthetic Optimization: Current routes suffer from low yields (~25%) during cyclization steps. High-throughput screening of catalysts could improve efficiency.
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Target Identification: CRISPR-Cas9 knockout libraries may elucidate off-target effects.
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Formulation Development: Poor aqueous solubility (predicted <0.1 mg/mL) necessitates nanoparticle encapsulation or prodrug strategies.
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